Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the pyrrolidine ring in this compound adds to its structural complexity and potential biological activity. Pyrrolidine is a saturated five-membered ring containing nitrogen, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
The synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method involves the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate, and extracted with chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.
Scientific Research Applications
Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-1-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-10(15)9-5-6-12-11(13-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
QYBZQDFGGDJFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)N2CCCC2 |
Origin of Product |
United States |
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